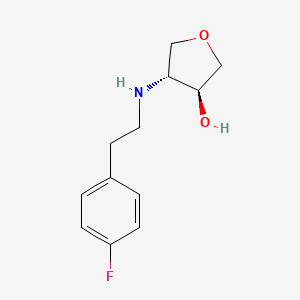
(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a tetrahydrofuran ring substituted with a 4-fluorophenethylamino group, which may impart unique biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 4-fluorophenethylamine.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed through cyclization reactions involving appropriate precursors.
Substitution Reaction: The 4-fluorophenethylamino group is introduced via a substitution reaction, often using a suitable leaving group and base.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (3S,4R) enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of (3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression.
相似化合物的比较
Similar Compounds
- (3S,4R)-4-((4-Chlorophenethyl)amino)tetrahydrofuran-3-ol
- (3S,4R)-4-((4-Methylphenethyl)amino)tetrahydrofuran-3-ol
- (3S,4R)-4-((4-Bromophenethyl)amino)tetrahydrofuran-3-ol
Uniqueness
(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as:
- Increased Lipophilicity : Enhances membrane permeability.
- Metabolic Stability : Fluorine can improve the compound’s resistance to metabolic degradation.
- Biological Activity : The fluorine atom may enhance binding affinity to molecular targets.
属性
分子式 |
C12H16FNO2 |
|---|---|
分子量 |
225.26 g/mol |
IUPAC 名称 |
(3S,4R)-4-[2-(4-fluorophenyl)ethylamino]oxolan-3-ol |
InChI |
InChI=1S/C12H16FNO2/c13-10-3-1-9(2-4-10)5-6-14-11-7-16-8-12(11)15/h1-4,11-12,14-15H,5-8H2/t11-,12-/m1/s1 |
InChI 键 |
IGXKQVJRDCVXRN-VXGBXAGGSA-N |
手性 SMILES |
C1[C@H]([C@@H](CO1)O)NCCC2=CC=C(C=C2)F |
规范 SMILES |
C1C(C(CO1)O)NCCC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


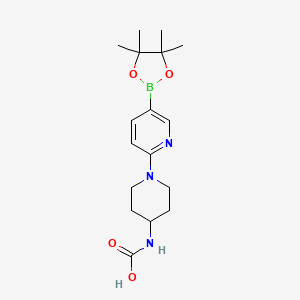
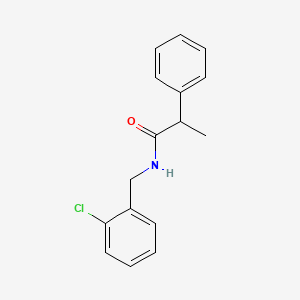
![Ethyl 4-(9-amino-3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13356269.png)
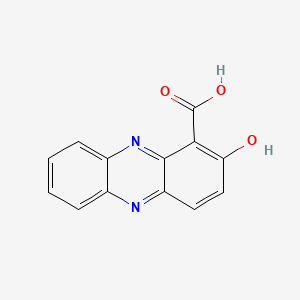
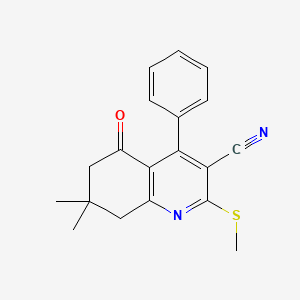

![6-(2-Methoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356293.png)
![Isopropyl [6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13356294.png)
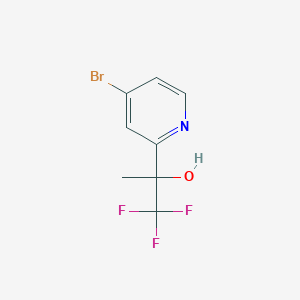
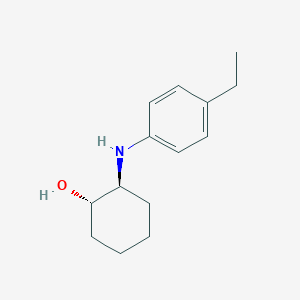
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine](/img/structure/B13356328.png)
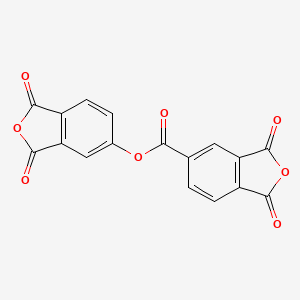
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13356353.png)
![(1-Amino-2,2-difluorospiro[2.3]hexan-1-yl)methanol](/img/structure/B13356358.png)
